molecular formula C16H10F2N2O2S B3007938 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate CAS No. 338398-93-9

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Cat. No.: B3007938
CAS No.: 338398-93-9
M. Wt: 332.32
InChI Key: JSDQNCFJXXRFCV-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10F2N2O2S and its molecular weight is 332.32. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research has shown that derivatives of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl, such as those synthesized from 5-arylazo-2-chloroacetamido-4-methylthiazole, exhibit promising antioxidant properties. These compounds, when evaluated for their efficacy against antioxidant enzymes, demonstrate significant activity, highlighting their potential as antioxidant agents (Hossan, 2020).

Antibacterial Activity

Compounds derived from 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl have been studied for their antibacterial properties. For example, derivatives like N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide have shown promising activity against bacteria such as Bacillus subtilis, indicating potential for therapeutic applications in combating bacterial infections (Kamat, Santosh, & Nayak, 2019).

Anticancer Activity

Certain thiazole derivatives, including those related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl, have shown significant anticancer activity. Research on arylazothiazoles and 1,3,4-thiadiazoles, which are structurally related, reveals promising efficacy against cancer cell lines such as colon and liver carcinoma cells. This suggests the potential use of these compounds in developing anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antimicrobial and Antioxidant Activities

Derivatives of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl have been synthesized and tested for both antimicrobial and antioxidant activities. These compounds have exhibited effectiveness against various pathogenic microorganisms and shown significant antioxidant properties (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Novel Pyridine-Thiazole Hybrid Molecules

Recent studies have developed novel pyridine-thiazole hybrid molecules showing high antiproliferative activity against cancer cell lines. These compounds have shown selectivity for cancer cells over normal cells, indicating their potential as targeted anticancer agents (Ivasechko et al., 2022).

Antimalarial Activity

In the field of antimalarial research, 2-(2-hydrazinyl)thiazole derivatives, structurally related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl, have been evaluated for their inhibitory potential against Plasmodium falciparum. These compounds demonstrated significant antimalarial activity, suggesting their usefulness in developing new antimalarial treatments (Makam, Thakur, & Kannan, 2014).

Properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDQNCFJXXRFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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